(2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone
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Overview
Description
1-(4-METHYLPHENYL)-2-[3-(4-METHYLPHENYL)-2(1H)-QUINOXALINYLIDEN]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a quinoxaline ring system and two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-2-[3-(4-METHYLPHENYL)-2(1H)-QUINOXALINYLIDEN]-1-ETHANONE typically involves the condensation of 4-methylbenzaldehyde with 2,3-diaminotoluene under acidic conditions to form the quinoxaline ring. This intermediate is then reacted with 4-methylacetophenone in the presence of a base to yield the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-2-[3-(4-METHYLPHENYL)-2(1H)-QUINOXALINYLIDEN]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
1-(4-METHYLPHENYL)-2-[3-(4-METHYLPHENYL)-2(1H)-QUINOXALINYLIDEN]-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-2-[3-(4-METHYLPHENYL)-2(1H)-QUINOXALINYLIDEN]-1-ETHANONE involves its interaction with specific molecular targets. The quinoxaline ring system can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHYLPHENYL)-3-PHENYL-1H-PYRAZOL-5-YLAMINE
- 4-METHYLPHENYL 3-METHYLBUTANOATE
- TRIS(3-BROMO-4-METHYLPHENYL) PHOSPHATE
Uniqueness
1-(4-METHYLPHENYL)-2-[3-(4-METHYLPHENYL)-2(1H)-QUINOXALINYLIDEN]-1-ETHANONE is unique due to its dual 4-methylphenyl groups and the quinoxaline ring system, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H20N2O |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
(Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2-yl]ethenol |
InChI |
InChI=1S/C24H20N2O/c1-16-7-11-18(12-8-16)23(27)15-22-24(19-13-9-17(2)10-14-19)26-21-6-4-3-5-20(21)25-22/h3-15,27H,1-2H3/b23-15- |
InChI Key |
DHNWMSHTDGTIQT-HAHDFKILSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2/C=C(/C4=CC=C(C=C4)C)\O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C=C(C4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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